molecular formula C12H12N2O B13321866 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13321866
M. Wt: 200.24 g/mol
InChI Key: ZODBOMNRKVQLNM-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with 3-methylbenzaldehyde under specific conditions. One common method involves the use of a catalyst such as sodium acetate at room temperature . The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-bromobenzaldehyde.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The molecular pathways involved often include the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methyl-4-(3-methylpyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-7-11(8-15)3-4-12(9)14-6-5-10(2)13-14/h3-8H,1-2H3

InChI Key

ZODBOMNRKVQLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=C(C=C(C=C2)C=O)C

Origin of Product

United States

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